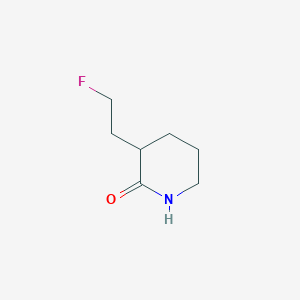

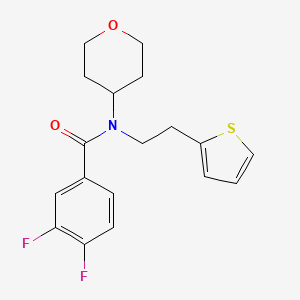

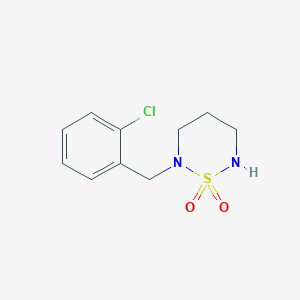

![molecular formula C20H16N2O3S B2410474 (Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 328118-44-1](/img/structure/B2410474.png)

(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Molecular Structure Analysis

The molecular structure of thiazoles, including “this compound”, is characterized by a five-membered ring containing sulfur and nitrogen . The substituents at positions 2 and 4 of the thiazole ring can significantly affect the biological outcomes .Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Naphthostyryl Derivatives : Derivatives related to the compound , like naphthostyryl derivatives, have been synthesized through nucleophilic substitution processes. These processes are key in creating new compounds for potential applications in various fields, including pharmaceuticals (Dyachenko, Kashner, & Samusenko, 2014).

Development of Thiazolyl Pyrazoline Derivatives : Another similar compound, thiazolyl pyrazoline derivative, linked to benzo[1,3]dioxole moiety, was synthesized and evaluated for its antimicrobial and anti-proliferative activities (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Photoreactions of Thiazole Compounds : The photooxidation of thiazole compounds, such as 2-(4-thiazolyl)-1H-benzimidazole, in different environments, provides insights into their reactivity and potential applications in photochemical processes (Mahran, Sidky, & Wamhoff, 1983).

Antimicrobial Evaluation of Benzamide Derivatives : Research on various thiazole derivatives, including benzamide derivatives, has highlighted their significant antimicrobial activity. This research is crucial for the development of new antimicrobial agents (Chawla, 2016).

Multicomponent Synthesis of Thiazole-Indole Hybrids : Thiazole-based compounds have been synthesized through multicomponent reactions, leading to potential applications in fluorescence and polymer chemistry (Bhaumick, Kumar, Acharya, Parvin, & Choudhury, 2022).

Synthesis of Benzothiazolylidene Benzamides : The synthesis of benzo[d]thiazolylidene benzamides using environmentally benign methods opens avenues for developing eco-friendly chemical processes (Saini, Saunthwal, Kumar, & Verma, 2019).

Biological and Pharmaceutical Research

Evaluation of Antihyperglycemic Activity : Certain thiazole derivatives have shown promising results in antihyperglycemic studies, suggesting potential applications in diabetes treatment (Imran, Yar, & Khan, 2009).

Anticancer Properties of Novel Compounds : Research into novel analogues of podophyllotoxin, including amino-thiazolyl derivatives, has indicated their cytotoxicity against cancer cells, providing a pathway for the development of new cancer treatments (Prabhuswamimath, Kumar, Rai, & Salimath, 2017).

Cholinesterase Inhibition and Antioxidant Activity : Benzoxazole and naphthoxazole analogs, related to the chemical structure of interest, have shown cholinesterase inhibition and antioxidant activity, highlighting their potential in treating diseases like Alzheimer's (Skrzypek et al., 2022).

Future Directions

The future directions for research on “(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine, given the wide range of biological activities exhibited by thiazoles .

Mechanism of Action

Target of Action

The primary targets of this compound are the Cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thus exhibiting anti-inflammatory properties .

Biochemical Pathways

The inhibition of COX enzymes disrupts the arachidonic acid pathway , reducing the production of pro-inflammatory mediators like thromboxane, prostaglandins, and prostacyclin . This leads to a decrease in inflammation and associated symptoms.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability

Result of Action

The inhibition of COX enzymes by this compound results in a reduction of inflammation . This is due to the decreased production of pro-inflammatory mediators, leading to a decrease in the inflammatory response .

properties

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-24-13-8-9-15(16(11-13)25-2)19(23)22-20-21-18-14-6-4-3-5-12(14)7-10-17(18)26-20/h3-11H,1-2H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXJWCXGULIYOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate](/img/structure/B2410393.png)

![2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2410399.png)

![4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2410412.png)

![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)

![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)